1,7-dimethyl-1H,3H,4H,7H-2lambda6-pyrazolo[3,4-c][1,2]thiazine-2,2,4-trione
Description
Properties
IUPAC Name |
1,7-dimethyl-2,2-dioxopyrazolo[3,4-c]thiazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O3S/c1-9-7-5(3-8-9)6(11)4-14(12,13)10(7)2/h3H,4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKHDWHKQEVKLGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)C(=O)CS(=O)(=O)N2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,7-dimethyl-1H,3H,4H,7H-2lambda6-pyrazolo[3,4-c][1,2]thiazine-2,2,4-trione typically involves the reaction of appropriate pyrazole and thiazine precursors under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its desired form .
Chemical Reactions Analysis
Types of Reactions
1,7-dimethyl-1H,3H,4H,7H-2lambda6-pyrazolo[3,4-c][1,2]thiazine-2,2,4-trione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions may vary depending on the desired product and the specific reaction being carried out .
Major Products
Scientific Research Applications
1,7-dimethyl-1H,3H,4H,7H-2lambda6-pyrazolo[3,4-c][1,2]thiazine-2,2,4-trione has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,7-dimethyl-1H,3H,4H,7H-2lambda6-pyrazolo[3,4-c][1,2]thiazine-2,2,4-trione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular enzymes or receptors, leading to changes in cellular processes and functions .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues and Substitution Patterns
The following table summarizes key structural and physicochemical properties of the target compound and its analogues:
Key Observations:
Substitution Patterns: The target compound’s 1,7-dimethyl substitution contrasts with the 1,3-dimethyl variant (CAS 1375244-33-9), which lacks a sulfonyl group but includes an additional nitrogen . The thieno-thiazine trione (CAS 894681-95-9) incorporates a thiophene ring and aromatic substituents, increasing molecular weight and hydrophobicity .
Ring Systems :
Research Findings and Implications
- Structural Insights : Methylation at positions 1 and 7 in the target compound may sterically hinder interactions with biological targets compared to smaller substituents (e.g., 1,3-dimethyl variant) .
- Thermodynamic Stability : The sulfonyl and carbonyl groups in the target compound likely enhance solubility compared to purely hydrocarbon analogues but may reduce membrane permeability.
- Gaps in Data: No direct pharmacological studies on the target compound were found. Future work should prioritize assays for kinase inhibition, antimicrobial activity, and solubility profiling.
Q & A
Basic: What are the established synthetic routes for 1,7-dimethyl-pyrazolo-thiazine-trione?
Methodological Answer:
Synthesis typically involves multi-step pathways:
Cyclization : React 4-thiazolidinone derivatives with hydrazines under acidic conditions to form the pyrazolo-thiazine core .
Methylation : Introduce methyl groups at positions 1 and 7 using dimethyl sulfate or methyl iodide in aprotic solvents (e.g., DMF) .
Purification : Employ column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol to isolate the product .
Key Conditions : Reflux in toluene or DMF (80–100°C), monitored by TLC (Rf ~0.5 in 1:1 EtOAc/hexane) .
Advanced: How can computational modeling optimize reaction conditions for this compound?
Methodological Answer:
- Density Functional Theory (DFT) : Predict transition states for cyclization steps to identify optimal catalysts (e.g., p-TsOH vs. NaOAc) .
- Solvent Effects : Calculate solvation free energies to select solvents that stabilize intermediates (e.g., DMF’s high polarity reduces activation energy) .
- Kinetic Modeling : Simulate reaction networks to minimize side products (e.g., over-methylation) .
Basic: What spectroscopic techniques confirm its structure and purity?
Methodological Answer:
- 1H/13C NMR : Key signals include δ ~3.2 ppm (N–CH3) and δ ~170 ppm (C=O) .
- IR Spectroscopy : Peaks at 1700–1750 cm⁻¹ (C=O stretching) and 1250 cm⁻¹ (S=O) .
- High-Resolution Mass Spectrometry (HRMS) : Exact mass confirmation (theoretical m/z 184.26 for C₈H₁₂N₂OS) .
- Elemental Analysis : Validate purity (>95% via C/H/N/S combustion analysis) .
Advanced: How to resolve contradictions in reported biological activity data?
Methodological Answer:
- Meta-Analysis : Compare IC₅₀ values across studies, standardizing assay conditions (e.g., cell line: HEK293 vs. HepG2) .
- Structure-Activity Relationship (SAR) : Correlate substituent effects (e.g., methyl vs. ethyl groups) with activity trends .
- Dose-Response Replication : Validate conflicting results using orthogonal assays (e.g., fluorescence-based vs. radiometric enzyme assays) .
Basic: What solvents and conditions are optimal for its synthesis?
Methodological Answer:
- Solvents : DMF (for methylation), ethanol (for recrystallization), or toluene (for cyclization) .
- Temperature : 80–100°C for cyclization; room temperature for methylation .
- Catalysts : p-TsOH (0.1 eq.) accelerates thiazine ring closure .
Advanced: How to design analogs with improved pharmacokinetics?
Methodological Answer:
- Bioisosteric Replacement : Substitute the thiazine sulfur with sulfone groups to enhance metabolic stability .
- LogP Optimization : Introduce hydrophilic groups (e.g., –OH at position 3) to reduce logP from 2.1 to <1.5 .
- Prodrug Strategies : Mask polar groups (e.g., esterify C=O) to improve oral bioavailability .
Basic: How to confirm post-synthetic purity?
Methodological Answer:
- HPLC : Use a C18 column (UV detection at 254 nm); retention time ~8.2 min .
- Melting Point : Compare observed mp (184–186°C) with literature values .
- Elemental Analysis : Acceptable deviation: C ±0.3%, H ±0.1%, N ±0.2% .
Advanced: What mechanisms explain its pH-dependent stability?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
